7'-Bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine]
Overview
Description
7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] is a complex organic compound with the molecular formula C24H14BrN and a molecular weight of 396.3 g/mol . This compound is characterized by its unique spiro structure, which involves a bromine atom attached to a spiro-connected fluorene and indeno[1,2-b]pyridine moiety . The compound is known for its high boiling point of approximately 536.5°C at 760 mmHg and a density of 1.6±0.1 g/cm³ .
Preparation Methods
The synthesis of 7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the bromination of spiro[fluorene-9,5’-indeno[1,2-b]pyridine] using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique electronic properties, which can influence its binding affinity to various receptors and enzymes . The bromine atom plays a crucial role in modulating the compound’s reactivity and selectivity in biological systems . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] can be compared with other similar compounds, such as:
Spiro[fluorene-9,5’-indeno[1,2-b]pyridine]: Lacks the bromine atom, resulting in different reactivity and applications.
7’-Chlorospiro[fluorene-9,5’-indeno[1,2-b]pyridine]: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
7’-Iodospiro[fluorene-9,5’-indeno[1,2-b]pyridine]: The presence of an iodine atom imparts distinct properties compared to the brominated analogue.
The uniqueness of 7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] lies in its specific electronic and steric properties conferred by the bromine atom, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7'-bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14BrN/c25-15-11-12-18-22(14-15)24(21-10-5-13-26-23(18)21)19-8-3-1-6-16(19)17-7-2-4-9-20(17)24/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLMOADWKJSIDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=C4C=C(C=C6)Br)N=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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